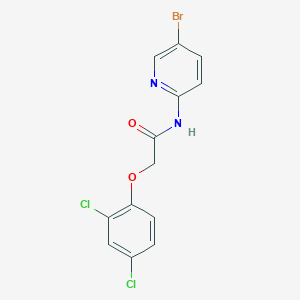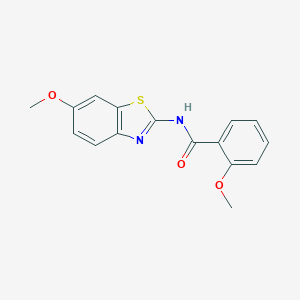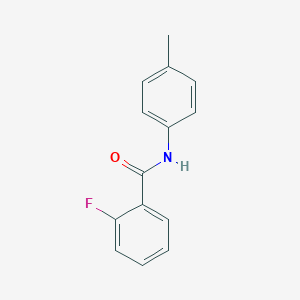![molecular formula C14H18N2O2S B246202 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole, also known as MS-222, is a chemical compound used in scientific research as an anesthetic agent for aquatic animals. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.34 g/mol. MS-222 is widely used in fish research due to its effectiveness in inducing anesthesia without causing significant harm to the animal.
作用機序
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole acts as a central nervous system depressant by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to affect various biochemical and physiological processes in aquatic animals. It can cause a decrease in heart rate, respiratory rate, and blood pressure. It can also induce muscle relaxation and reduce the animal's response to pain. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have minimal impact on the animal's blood chemistry and immune system.
実験室実験の利点と制限
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has several advantages as an anesthetic agent for aquatic animals. It is effective in inducing anesthesia quickly and has a short recovery time. It is also relatively safe and has minimal impact on the animal's physiology. However, 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole does have some limitations. It is not effective in all species of fish and can cause mortality in some sensitive species. It can also affect the animal's behavior and alter the results of behavioral studies.
将来の方向性
There are several areas of research that can be explored in the future regarding 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One area is the development of alternative anesthetic agents that are more effective and have fewer limitations. Another area is the study of the long-term effects of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole on aquatic animals, particularly on their behavior and physiology. Additionally, research can be conducted on the optimal dosage and administration of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole to minimize its impact on the animal's health.
合成法
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is commonly used in scientific research to anesthetize fish, amphibians, and other aquatic animals. It is particularly useful in studies that involve handling, surgery, and transportation of these animals. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is preferred over other anesthetic agents due to its low toxicity and minimal impact on the animal's physiology.
特性
分子式 |
C14H18N2O2S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)14-15-7-8-16(14)19(17,18)13-9-11(3)5-6-12(13)4/h5-10H,1-4H3 |
InChIキー |
JLYHXUGXYYONRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

